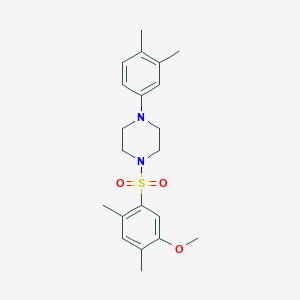
1-(3,4-Dimethylphenyl)-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethylphenyl)-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine is a useful research compound. Its molecular formula is C21H28N2O3S and its molecular weight is 388.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3,4-Dimethylphenyl)-4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazine is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine core substituted with a dimethylphenyl group and a methoxy-dimethylbenzenesulfonyl moiety. Its structural complexity suggests multiple sites for biological interaction.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. Preliminary studies indicate that it may act as an enzyme inhibitor, potentially affecting metabolic pathways involved in neurotransmission and inflammation. The sulfonyl group is known to enhance binding affinity to target proteins, which may contribute to its pharmacological effects.
Biological Activity Overview
- Anticonvulsant Activity : Similar compounds have demonstrated anticonvulsant properties in animal models. For instance, derivatives of piperazine have shown efficacy in the maximal electroshock seizure (MES) model in rats, suggesting potential applications in epilepsy treatment .
- Antidepressant Effects : Compounds structurally related to this piperazine derivative have been investigated for their effects on serotonin receptors (5-HT receptors). These compounds often exhibit multimodal action, influencing both serotonin transporters and various serotonin receptor subtypes .
- Anti-inflammatory Properties : The presence of methoxy and sulfonyl groups may confer anti-inflammatory activity. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines, indicating potential therapeutic benefits in inflammatory diseases.
Study 1: Anticonvulsant Screening
A study conducted on a series of piperazine derivatives assessed their anticonvulsant activity using the MES model. Among the tested compounds, those with similar structural features to this compound exhibited significant anticonvulsant effects without notable neurotoxicity at therapeutic doses .
Study 2: Antidepressant Mechanisms
Research on related compounds revealed that they could modulate serotonin levels effectively. For instance, a compound with similar piperazine structure was shown to increase extracellular serotonin levels significantly after treatment in rat models, indicating potential for mood disorder therapies .
Pharmacological Profile
The following table summarizes the pharmacological activities associated with this compound and related compounds:
特性
IUPAC Name |
1-(3,4-dimethylphenyl)-4-(5-methoxy-2,4-dimethylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-15-6-7-19(13-16(15)2)22-8-10-23(11-9-22)27(24,25)21-14-20(26-5)17(3)12-18(21)4/h6-7,12-14H,8-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRINWSSQBGIRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)OC)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














